molecular formula C11H13N3OS2 B276229 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B276229
M. Wt: 267.4 g/mol
InChI Key: YIKHNNSEHIYWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as AMTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a structurally unique compound that possesses a wide range of biological activities. AMTP is a potent inhibitor of several enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is an attractive target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells. Additionally, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a wide range of biological effects. It has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells, making it a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potent inhibitory activity against PTP1B. This makes it a valuable tool for studying the role of PTP1B in various biological processes. However, one of the limitations of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Additionally, further studies are needed to explore the potential therapeutic applications of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more efficient synthesis methods for 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one could facilitate its use in future research.

Synthesis Methods

The synthesis of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with thiourea in the presence of a base to form 3-amino-4-chloro-5-mercapto-6-methylpyrimidine. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form 3-amino-7-methyl-5-mercapto-2-phenyl-6,7-dihydropyrimido[2,1-b][1,3]thiazole. Finally, the cyclization of this intermediate with formic acid yields 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to be a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Therefore, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has the potential to improve insulin sensitivity and glucose uptake in insulin-resistant cells. Additionally, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

3-amino-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3OS2/c1-5-2-3-6-7(4-5)17-9-8(6)10(15)14(12)11(16)13-9/h5H,2-4,12H2,1H3,(H,13,16)

InChI Key

YIKHNNSEHIYWDC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N

Origin of Product

United States

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